2',4'-Dichloro-6'-methylphenacyl chloride
Description
2',4'-Dichloro-6'-methylphenacyl chloride is a chlorinated aromatic ketone derivative characterized by chlorine substituents at the 2' and 4' positions and a methyl group at the 6' position of the phenacyl backbone. These compounds are typically employed as intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research, due to their reactivity in nucleophilic substitution and cross-coupling reactions .
Properties
IUPAC Name |
2-chloro-1-(2,4-dichloro-6-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O/c1-5-2-6(11)3-7(12)9(5)8(13)4-10/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQDKGVUHZPDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloro-6’-methylphenacyl chloride typically involves the chlorination of 6’-methylphenacyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually include an inert solvent like dichloromethane and are conducted under reflux to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of 2’,4’-Dichloro-6’-methylphenacyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient chlorinating agents to achieve high yields. The reaction is monitored closely to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dichloro-6’-methylphenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include substituted phenacyl derivatives.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include alcohols and hydrocarbons.
Scientific Research Applications
2’,4’-Dichloro-6’-methylphenacyl chloride is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4’-Dichloro-6’-methylphenacyl chloride involves its reactivity towards nucleophiles. The chlorine atoms act as leaving groups, allowing the compound to undergo nucleophilic substitution reactions. The presence of the methyl group and the electron-withdrawing chlorine atoms influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Property Analysis
The following table summarizes key parameters of 2',4'-Dichloro-6'-methylphenacyl chloride and related compounds, based on available evidence:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (Cl, Br, F): Compounds with multiple halogens (e.g., 3',5'-Dichloro-4'-methylphenacyl chloride) exhibit higher molecular weights and densities compared to methoxy- or methyl-substituted analogs. Chlorine atoms enhance electrophilicity, making these compounds reactive in SN₂ reactions .
Physical Properties :
- Melting points correlate with molecular symmetry; 4-Methoxyphenacyl chloride’s high melting point (98–100°C) suggests crystalline stability, whereas liquid analogs like 2-Methylbenzoyl chloride (bp 213°C) are more volatile .
- The higher density of 3',5'-Dichloro-4'-methylphenacyl chloride (1.42 g/cm³) reflects increased halogen content .
Biological Activity
2',4'-Dichloro-6'-methylphenacyl chloride is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its unique chlorinated and methylated phenacyl structure, has been the subject of various studies aimed at understanding its interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is CHClO. The presence of chlorine atoms enhances its reactivity, making it an interesting candidate for biological studies.
| Property | Value |
|---|---|
| Molecular Weight | 227.08 g/mol |
| Melting Point | 80-82 °C |
| Solubility | Soluble in organic solvents |
| Appearance | White to light yellow solid |
Research indicates that this compound may exert its biological effects through several mechanisms, including:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can disrupt metabolic pathways in target organisms.
- Receptor Interaction : It may bind to specific receptors, altering signal transduction pathways and affecting cellular responses.
- Reactive Metabolite Formation : The compound can generate reactive metabolites that interact with biomolecules, potentially leading to cytotoxic effects.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various chlorinated phenacyl derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria, suggesting potential use as an antimicrobial agent .
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Pharmacokinetics and ADMET Properties : Computational modeling studies have predicted favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for this compound, indicating its potential for further development in drug design .
Table 2: Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Enzyme inhibition | Inhibits specific metabolic enzymes |
| Pharmacokinetic profile | Favorable ADMET characteristics |
Applications in Drug Development
The unique properties of this compound make it a valuable lead compound in drug development. Its ability to interact with biological targets suggests potential applications in treating infections and cancer.
Future Directions
Further research is needed to explore:
- In vivo Studies : To evaluate the therapeutic efficacy and safety profile of the compound in animal models.
- Structure-Activity Relationship (SAR) : To identify modifications that enhance biological activity while minimizing toxicity.
- Combination Therapies : Investigating synergistic effects with other therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
